3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound features an amino group, a chloro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide typically involves multiple steps, starting with the chlorination of aniline derivatives to introduce the chloro group. Subsequent steps may include nitration, reduction, and sulfonation reactions to introduce the amino and sulfonamide groups, respectively. The reaction conditions for each step vary, but they generally require careful control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase yield and reduce by-products. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically require acidic conditions and controlled temperatures.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkyl groups. These reactions are often facilitated by the presence of a strong base or acid.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it useful in understanding biological processes.
Medicine: In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound may be investigated for its potential use as an antibacterial agent or in the development of new therapeutic drugs.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division. The molecular targets and pathways involved in its mechanism of action can vary, but they often involve interactions with specific enzymes or receptors.
Comparison with Similar Compounds
2-Amino-N-(3-chloro-4-methylphenyl)benzamide
4-Amino-3-chloro-N-(2-methylphenyl)benzenesulfonamide
3-Amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide
Uniqueness: 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, its distinct molecular structure may result in different biological activities and industrial uses.
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-4-2-3-5-13(9)16-19(17,18)10-6-7-11(14)12(15)8-10/h2-8,16H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDTKVOVGSVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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